molecular formula C22H30N2O2S B2582505 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-14-6

2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2582505
CAS No.: 955613-14-6
M. Wt: 386.55
InChI Key: GRQDXMPJBRSXQS-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
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Properties

IUPAC Name

2,4-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-4-13-24-14-5-6-20-16-19(8-9-21(20)24)11-12-23-27(25,26)22-10-7-17(2)15-18(22)3/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDXMPJBRSXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS Number: 955613-14-6) is a sulfonamide compound with a complex structure that suggests potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanism of action based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C22H30N2O2S
  • Molecular Weight : 386.6 g/mol
  • Structure : It contains a sulfonamide group attached to a substituted benzene ring and a tetrahydroquinoline moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides generally exhibit antimicrobial properties through the inhibition of bacterial folate synthesis. This mechanism is crucial for DNA and RNA synthesis:

Activity TypeAssay MethodIC50 Value (µM)
AntibacterialAgar diffusion test20

The structural modifications in sulfonamides can enhance their potency against various bacterial strains. Preliminary studies suggest that this compound may also show activity against resistant strains.

Anticancer Properties

In vitro studies have demonstrated that 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can induce apoptosis in cancer cell lines:

Cell LineAssay TypeIC50 Value (µM)
HeLaMTT assay15

The compound's anticancer activity may be attributed to its ability to modulate apoptotic pathways and induce cell cycle arrest. Further mechanistic studies are warranted to elucidate these pathways fully.

Mechanistic Insights

The biological activity of this compound may involve the inhibition of specific enzymes related to inflammation and cell proliferation. For instance, it might inhibit phosphodiesterase (PDE) enzymes which play a role in regulating cellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures. For example, selective PDE4 inhibitors have shown promising results in reducing inflammation and improving outcomes in models of asthma and other inflammatory diseases .

In another study focusing on the anticancer effects of sulfonamides, compounds similar to 2,4-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction.

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